molecular formula C32H48S2Sn2 B8234030 (5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

Cat. No.: B8234030
M. Wt: 734.3 g/mol
InChI Key: KOWZDAKWPDYSRJ-UHFFFAOYSA-N
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Description

(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) is a complex organotin compound with the molecular formula C32H48S2Sn2 and a molecular weight of 734.28 g/mol . This compound is characterized by its unique structure, which includes a naphtho[1,2-b:5,6-b’]dithiophene core substituted with hexylnaphtho groups and trimethylstannane moieties. It is primarily used in advanced materials research and organic electronics.

Scientific Research Applications

(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including :

    Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

    Materials Science: The compound is studied for its potential use in advanced materials with unique electronic properties.

    Chemical Research: It serves as a precursor for the synthesis of other complex organotin compounds.

Preparation Methods

The synthesis of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the naphtho[1,2-b:5,6-b’]dithiophene core.

    Substitution Reaction: Hexyl groups are introduced to the naphtho[1,2-b:5,6-b’]dithiophene core through a substitution reaction.

    Stannylation: The final step involves the stannylation of the substituted naphtho[1,2-b:5,6-b’]dithiophene core using trimethyltin chloride under specific reaction conditions.

Chemical Reactions Analysis

(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) involves its interaction with molecular targets and pathways related to its electronic properties . The naphtho[1,2-b:5,6-b’]dithiophene core plays a crucial role in its electronic behavior, while the trimethylstannane groups influence its reactivity and stability.

Comparison with Similar Compounds

(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as :

    (5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylsilane): This compound has similar structural features but with trimethylsilane groups instead of trimethylstannane.

    (5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylgermane): This compound features trimethylgermane groups, offering different electronic properties.

The uniqueness of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) lies in its specific combination of electronic properties and reactivity, making it valuable for specialized research applications.

Properties

IUPAC Name

(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWZDAKWPDYSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
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(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
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(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane

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